molecular formula C20H21N3O B5891641 4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide

Cat. No.: B5891641
M. Wt: 319.4 g/mol
InChI Key: AJCCATIBLWIARS-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide is an organic compound that features an imidazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(imidazol-1-ylmethyl)benzyl chloride.

    Formation of the Benzamide: The final step involves the reaction of 4-(imidazol-1-ylmethyl)benzyl chloride with N-[1-(4-methylphenyl)ethyl]amine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving imidazole interactions.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.

    Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(imidazol-1-ylmethyl)benzoic acid
  • 4-(imidazol-1-ylmethyl)benzylamine
  • N-[1-(4-methylphenyl)ethyl]benzamide

Uniqueness

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide is unique due to the combination of the imidazole ring and the benzamide moiety, which allows for versatile interactions with biological targets. This dual functionality makes it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-3-7-18(8-4-15)16(2)22-20(24)19-9-5-17(6-10-19)13-23-12-11-21-14-23/h3-12,14,16H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCCATIBLWIARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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